N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-4-carboxamide
Description
Properties
Molecular Formula |
C20H21N3O3S |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-[3-(1,1-dioxothiazinan-2-yl)phenyl]-1-methylindole-4-carboxamide |
InChI |
InChI=1S/C20H21N3O3S/c1-22-12-10-17-18(8-5-9-19(17)22)20(24)21-15-6-4-7-16(14-15)23-11-2-3-13-27(23,25)26/h4-10,12,14H,2-3,11,13H2,1H3,(H,21,24) |
InChI Key |
NKXSWPHSCOBVHG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NC3=CC(=CC=C3)N4CCCCS4(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-4-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization and coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazinane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazinane ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce primary amines .
Scientific Research Applications
N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, due to its ability to modulate specific biological pathways.
Mechanism of Action
The mechanism of action of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Positional Isomerism
The compound’s structural uniqueness lies in the 4-carboxamide substituent on the indole ring. Key analogues include:
*Calculated molecular weight based on formula.
- Positional Isomerism: The 4-carboxamide vs.
- Amide Type : Acetamide derivatives (e.g., CAS 1324068-39-4) may exhibit reduced metabolic stability compared to carboxamides due to differences in hydrolytic susceptibility .
Heterocyclic Core Modifications
- Indole vs. Benzothiazole : The indole core in the target compound enables π-π interactions, whereas benzothiazole (CAS 1324059-51-9) introduces a sulfur atom that may influence redox properties or metal coordination .
- Thiazinan Ring Conformation : The 1,2-thiazinan ring’s puckering (governed by Cremer-Pople coordinates ) could affect the compound’s three-dimensional shape and interaction with targets. Sulfone groups may enforce a rigid chair conformation, enhancing selectivity.
Physicochemical Properties
- Molecular Weight : All indole/thiazinan derivatives cluster near 400 g/mol, suggesting similar permeability profiles.
Limitations of Available Data
- No experimental data on solubility, melting points, or biological activity are provided in the evidence.
- Comparisons rely on structural inferences rather than direct pharmacological assays.
Biological Activity
N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-4-carboxamide is a complex organic compound that integrates a thiazinan moiety with an indole and carboxamide functional groups. This unique structural configuration suggests potential applications in medicinal chemistry, particularly in drug development. The compound's biological activity is attributed to its structural components, which are known for diverse pharmacological effects.
- Molecular Formula : CHNOS
- Molecular Weight : 383.5 g/mol
- CAS Number : 1324056-83-8
The biological activity of this compound is primarily linked to its interactions with various biological targets. The thiazinan ring is known for its role in enhancing the pharmacokinetic profiles of compounds, while the indole structure contributes to its bioactivity. Research indicates that compounds containing both thiazine and indole structures often exhibit significant biological activities, including:
- Antimicrobial properties
- Antitumor effects
- Anti-inflammatory activities
Antimicrobial Activity
Compounds similar to this compound have demonstrated notable antimicrobial effects. For instance, thiazole derivatives have shown effective activity against various bacterial strains, including Micrococcus luteus and Bacillus spp., with minimum inhibitory concentrations (MICs) ranging from 1.95–15.62 μg/mL . The presence of the thiazine ring may enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways.
Antitumor Activity
The indole moiety is significant in cancer research due to its ability to induce apoptosis in tumor cells. Studies on related indole derivatives have reported cytotoxic effects against various cancer cell lines, suggesting that the incorporation of the thiazinan structure may further enhance these effects. For example, indole-based compounds have been shown to inhibit the viability of malignant brain tumor cells with IC values as low as 0.33 μM .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that specific substitutions on the indole and thiazinan rings can significantly impact biological activity. For example:
- Hydrophobic moieties at certain positions on the thiazine ring enhance antibacterial potency.
- Substituents on the indole can modulate cytotoxicity against cancer cells.
Study 1: Antimicrobial Evaluation
A study evaluating various thiazine derivatives found that certain modifications led to improved antibacterial activity against resistant strains of bacteria. The derivatives exhibited MIC values comparable or superior to standard antibiotics like vancomycin .
Study 2: Antitumor Effects
In a recent investigation, a series of indole derivatives were synthesized and tested for their antitumor properties. One compound showed remarkable selectivity towards cancer cells with an IC of 3.41 μM against glioblastoma cells . This indicates that structural modifications can lead to significant enhancements in therapeutic efficacy.
Q & A
Q. What are the standard synthetic routes for N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-4-carboxamide, and what key intermediates are involved?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Coupling reactions between thiazinane-containing phenylamine and indole-carboxylic acid derivatives using reagents like EDCI/HOBt for amide bond formation .
- Functionalization of the thiazinane ring , often via sulfonation or oxidation to introduce the 1,1-dioxido group under controlled pH and temperature .
- Purification via column chromatography or recrystallization to isolate intermediates, such as N-substituted phenyl precursors .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?
- NMR Spectroscopy : Confirms regiochemistry of the indole and thiazinane moieties (e.g., 1H NMR for methyl group integration at δ ~3.7 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z ~400–450 range) and fragmentation patterns to assess purity .
- Infrared (IR) Spectroscopy : Identifies functional groups like sulfone (asymmetric S=O stretch at ~1300 cm⁻¹) and amide carbonyl (C=O at ~1650 cm⁻¹) .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
Initial screening should include:
- Antimicrobial assays (e.g., MIC against Gram-positive/negative bacteria), leveraging structural analogs with known activity against pathogens .
- Cytotoxicity studies (e.g., MTT assay on cancer cell lines like HeLa or MCF-7), given the indole moiety’s association with apoptosis modulation .
- Enzyme inhibition assays (e.g., kinase or protease targets), guided by the sulfonamide group’s role in binding catalytic sites .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates during amide coupling, avoiding side reactions .
- Catalyst optimization : Employ Pd-based catalysts for Suzuki-Miyaura cross-coupling if aryl halide intermediates are involved .
- Temperature control : Maintain reflux conditions (80–110°C) for sulfonation steps to prevent over-oxidation of the thiazinane ring .
Q. How should researchers address contradictions between X-ray crystallography and NMR data for structural confirmation?
- Dynamic effects : NMR may average puckered conformations of the thiazinane ring, while X-ray captures a single crystal lattice conformation. Use Cremer-Pople parameters to quantify ring puckering .
- Hydrogen bonding analysis : Compare intermolecular interactions in the solid state (X-ray) vs. solution (NMR NOE) to resolve discrepancies in substituent orientation .
Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance biological potency?
- Functional group substitution : Replace the 1-methylindole group with electron-withdrawing groups (e.g., Cl or CF₃) to improve target affinity, as seen in related sulfonamide derivatives .
- Ring modification : Explore thiazinane analogs (e.g., thiazolidine or piperazine) to alter steric bulk and pharmacokinetic properties .
- Proteomics profiling : Use affinity chromatography or SPR to identify off-target interactions that may explain unexpected bioactivity .
Q. How can computational modeling guide mechanistic studies of its interaction with biological targets?
- Molecular docking : Simulate binding to kinase domains (e.g., BRAF or EGFR) using software like AutoDock, focusing on sulfonamide and indole interactions with ATP-binding pockets .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to predict resistance mutations (e.g., BRAF V600E) .
- QSAR models : Corrogate electronic parameters (Hammett σ) with IC₅₀ data to prioritize derivatives for synthesis .
Methodological Guidelines for Data Interpretation
- Handling bioassay variability : Normalize data using internal controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., flow cytometry for apoptosis) .
- Resolving synthetic byproducts : Employ LC-MS/MS to trace impurities back to incomplete coupling or oxidation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
